Cas no 2228695-75-6 (2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene)

2-(3-Bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene is a brominated aromatic compound featuring a fluoro and methoxy substituent on the benzene ring, along with a propenyl side chain terminated by a bromine atom. This structure offers versatility in synthetic applications, particularly as an intermediate in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings. The bromopropenyl moiety further facilitates functionalization, making it valuable for constructing complex molecular frameworks. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for advanced chemical synthesis.
2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene structure
2228695-75-6 structure
Product Name:2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene
CAS No:2228695-75-6
MF:C10H10BrFO
MW:245.088205814362
CID:6219367
PubChem ID:165642043
Update Time:2025-06-11

2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene
    • 2228695-75-6
    • EN300-1925881
    • Inchi: 1S/C10H10BrFO/c1-7(6-11)10-8(12)4-3-5-9(10)13-2/h3-5H,1,6H2,2H3
    • InChI Key: MBINRLHGVVNWDU-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C(=CC=CC=1OC)F

Computed Properties

  • Exact Mass: 243.98991g/mol
  • Monoisotopic Mass: 243.98991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

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2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene Related Literature

Additional information on 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene

Introduction to 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene (CAS No. 2228695-75-6)

2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2228695-75-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic heterocycles, featuring a benzene ring substituted with fluorine, methoxy, and an allyl bromide group. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The bromoprop-1-enyl moiety in the molecule introduces reactivity that is highly useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic frameworks. The presence of a fluoro substituent enhances the metabolic stability and lipophilicity of the compound, attributes that are often sought after in drug design. Furthermore, the methoxy group contributes to electronic modulation, influencing the compound's interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the potential of 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene as a building block for developing novel therapeutic agents. Its structural features make it a promising candidate for exploring mechanisms in oncology, neurology, and anti-inflammatory applications. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific enzymes implicated in disease pathways.

In the realm of synthetic methodologies, this compound has been employed to access structurally diverse scaffolds through regioselective functionalization. The allyl bromide component allows for facile introduction of additional substituents at strategic positions, enabling the construction of complex pharmacophores. Such flexibility is particularly valuable in high-throughput screening programs aimed at identifying lead compounds with desired pharmacological profiles.

One notable application lies in the synthesis of kinase inhibitors, where the combination of fluoro and bromine substituents often enhances binding affinity and selectivity. The fluoro group, in particular, has been shown to improve oral bioavailability by reducing metabolic degradation. Concurrently, the bromine atom serves as a handle for further derivatization via transition-metal-catalyzed reactions.

The role of this compound in drug discovery has been further underscored by its incorporation into libraries designed for virtual screening. Computational modeling has predicted its interaction with various protein targets, suggesting potential therapeutic applications such as antiviral and antibacterial agents. These predictions are supported by experimental data indicating that analogs derived from 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene exhibit promising biological activity.

From a synthetic chemistry perspective, the preparation of this compound exemplifies modern approaches to molecular construction. Advanced techniques such as palladium-catalyzed cross-coupling and directed ortho-metalation have been leveraged to achieve high yields and regioselectivity. Such methodologies align with green chemistry principles by minimizing waste and maximizing atom economy.

The versatility of 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene extends to material science applications as well. Its ability to undergo controlled functionalization has led to investigations into its use as a precursor for advanced polymers with tailored properties. These materials may find utility in electronics or biomedical devices where precise molecular architecture is critical.

In conclusion, 2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene (CAS No. 2228695-75-6) represents a significant asset in synthetic and medicinal chemistry. Its unique structural features facilitate access to biologically relevant molecules through diverse synthetic pathways. As research continues to uncover new applications for this compound, its importance in advancing drug discovery and material science is likely to grow further.

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